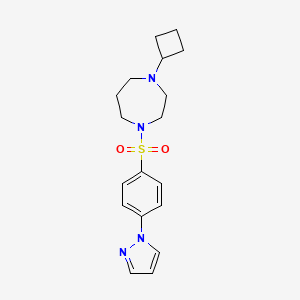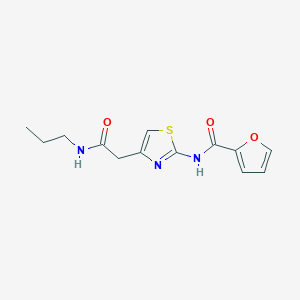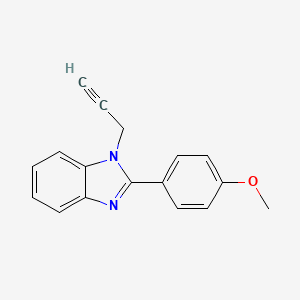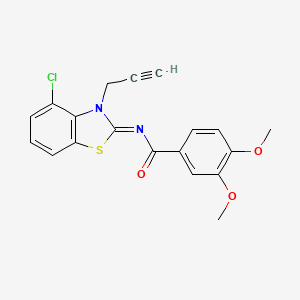
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane, also known as PF-06282999, is a novel small molecule drug candidate that has shown promising results in preclinical studies. It belongs to the class of diazepanes, which are compounds that have a diazepine ring fused with another ring structure. PF-06282999 has been developed as a potential treatment for various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Antiparasitic Applications
The sulfonamide functionality present in this compound has been associated with antiparasitic activity. Research suggests that similar structures can display significant efficacy against parasites, which could be leveraged in the treatment of diseases such as leishmaniasis .
Antibacterial Properties
Compounds with a sulfonamide group have historically been used as antibacterial agents. The specific structure of this compound may offer new avenues for the development of antibiotics, particularly against bacteria that have developed resistance to current treatments .
Antiviral (HIV) Research
The pyrazole and sulfonamide groups have shown potential in anti-HIV activity. This compound could contribute to the synthesis of new drugs or serve as a research tool in understanding the mechanisms of HIV replication and pathogenesis .
Chemical Synthesis and Drug Development
The boronic acid derivative of this compound, “(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid”, is used in chemical synthesis and drug development. It can be utilized in Suzuki coupling reactions, which are pivotal in creating complex organic compounds, including pharmaceuticals .
Proteomics Research
This compound may be used in proteomics research to study protein interactions and functions. Its unique structure could interact with specific proteins or serve as a building block in the synthesis of peptides and other bioactive molecules .
properties
IUPAC Name |
1-cyclobutyl-4-(4-pyrazol-1-ylphenyl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c23-25(24,18-8-6-17(7-9-18)22-13-2-10-19-22)21-12-3-11-20(14-15-21)16-4-1-5-16/h2,6-10,13,16H,1,3-5,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHGDQRKRRJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2955807.png)
![1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2955808.png)
![8-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2955810.png)
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2955811.png)

![[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2955815.png)

![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955820.png)
![5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2955821.png)
![N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2955822.png)



![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2955829.png)